REACTION_CXSMILES
|
[C:1]([O:10][CH:11]([CH3:13])[CH3:12])(=[O:9])[CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4].[CH:14]([O:23][CH:24]([CH3:26])[CH3:25])([O:19][CH:20]([CH3:22])[CH3:21])OC(C)C.C(OC(=O)C)(=O)C>>[C:3]([O:5][CH:6]([CH3:8])[CH3:7])(=[O:4])[CH2:2][C:1]([O:10][CH:11]([CH3:12])[CH3:13])=[O:9].[CH:11]([O:10][CH:1]=[C:2]([C:14]([O:19][CH:20]([CH3:21])[CH3:22])=[O:23])[C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4])([CH3:12])[CH3:13].[CH:24]([O:23][CH:14]([O:19][CH:20]([CH3:21])[CH3:22])[CH:2]([C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4])[C:1]([O:10][CH:11]([CH3:13])[CH3:12])=[O:9])([CH3:25])[CH3:26]
|
Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC(C)C)(=O)OC(C)C
|
Name
|
|
Quantity
|
571 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
catalyst
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were then metered in over the course of 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The bottom temperature was raised to 150° C
|
Type
|
CUSTOM
|
Details
|
At the same time a low-boiling fraction was removed
|
Type
|
TEMPERATURE
|
Details
|
under reflux at a boiling temperature of 60° C
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)OC(C)C)(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.6% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=C(C(=O)OC(C)C)C(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.2% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C(C(=O)OC(C)C)C(=O)OC(C)C)OC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |